4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-15-25-20-16(4)9-8-10-19(20)29-22(25)23-21(26)17-11-13-18(14-12-17)30(27,28)24(6-2)7-3/h1,8-14H,6-7,15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLGNDECCGDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Prop-2-ynyl Group: The prop-2-ynyl group can be introduced through a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with a prop-2-ynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of Diethylsulfamoyl Group: The diethylsulfamoyl group can be attached via a sulfonamide formation reaction, where the benzothiazole derivative is reacted with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Formation of Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved by reacting the intermediate with 4-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole core or the sulfonamide group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole core or the benzamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation Products: Epoxides, alcohols, or ketones.
Reduction Products: Amines or reduced benzothiazole derivatives.
Substitution Products: Various substituted benzothiazole or benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it a valuable lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure could also make it useful in the design of novel catalysts.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The benzothiazole core is known to interact with various biological targets, while the sulfonamide group could enhance its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide-Benzothiazole Class
Several compounds share structural motifs with Compound A , differing primarily in substituents on the benzothiazole ring and sulfonamide groups ().
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen Substituents: Chloro () and bromo () groups introduce steric bulk and polarizability, affecting binding pocket interactions. Sulfonamide Variations: Diethylsulfamoyl (Compound A) vs. morpholine-sulfonyl () alters solubility and hydrogen-bonding capacity.
Lipophilicity and Solubility :
Comparison with Non-Benzothiazole Analogues
Triazole-Based Benzamides ()
Triazole derivatives (e.g., K1–K6 in ) exhibit structural divergence but share the benzamide backbone. For example:
- K1: (E)-4-((thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide.
- Docking Scores: K1 (−8.54 kcal/mol) vs. vorinostat (−9.1 kcal/mol) for HDAC8 inhibition .
Key Differences:
- Heterocyclic Core : Triazoles (K1–K6) vs. benzothiazoles (Compound A) alter π-π stacking and hydrogen-bonding patterns.
- Biological Activity : Triazole derivatives target histone deacetylases (HDACs), whereas Compound A’s activity remains uncharacterized in the provided evidence.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide?
- Methodological Answer : Synthesis requires precise control of reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity and solubility of intermediates .
- Catalyst use : Amine bases (e.g., triethylamine) or transition-metal catalysts (e.g., Pd for alkyne coupling) improve yields .
- Temperature optimization : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
- Analytical Validation : Post-synthesis purity is confirmed via HPLC (≥95% purity) and NMR (e.g., verifying sulfamoyl proton shifts at δ 3.2–3.5 ppm) .
Q. How can researchers elucidate the structural features of this compound to confirm its identity?
- Methodological Answer : A multi-technique approach is essential:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 472.12) .
- X-ray Crystallography : Resolves stereochemistry of the benzothiazol-2-ylidene moiety and confirms Z/E configuration .
- FT-IR Spectroscopy : Identifies sulfamoyl S=O stretches (1150–1250 cm⁻¹) and benzamide C=O stretches (1650–1700 cm⁻¹) .
Q. What preliminary assays are recommended to assess the compound’s bioactivity?
- Methodological Answer : Initial screening should prioritize:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays targeting sulfamoyl-associated enzymes (e.g., carbonic anhydrase) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer :
- Modular Substitutions : Replace the diethylsulfamoyl group with bulkier substituents (e.g., dipropylsulfamoyl) to assess steric effects on target binding .
- Alkyne Functionalization : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append fluorophores or biotin tags for target identification .
- Comparative Bioassays : Test derivatives against structurally similar compounds (e.g., 4-(dipropylsulfamoyl)-N-benzothiazolylidene analogs) to isolate pharmacophore contributions .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Mechanistic Profiling : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD, kon, koff) for direct comparison of target affinity vs. cellular activity .
- Metabolic Stability Testing : Liver microsome assays (e.g., human/rat) to identify rapid degradation as a cause of false negatives .
- Synergistic Studies : Combine with known inhibitors (e.g., methotrexate in cancer models) to evaluate additive vs. antagonistic effects .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Molecular Docking : Simulate binding to homology models of targets (e.g., bacterial dihydropteroate synthase) using AutoDock Vina .
- CRISPR-Cas9 Knockout : Generate gene-knockout cell lines to confirm target specificity (e.g., if activity is lost in thyA-deficient E. coli) .
- Transcriptomics : RNA-seq profiling to identify differentially expressed genes post-treatment (e.g., apoptosis-related pathways in cancer cells) .
Data Contradiction Analysis
Q. How should discrepancies between in vitro and in vivo efficacy be addressed?
- Methodological Answer :
- Pharmacokinetic (PK) Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify absorption barriers .
- Metabolite Identification : LC-MS/MS to detect inactive metabolites that dominate in vivo .
- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
